Field: Pharmacology
Summary: In pharmacology, 2-Amino-4-bromo-3-fluorobenzoic acid is utilized as an intermediate in the synthesis of avibactam sodium , a non-beta-lactam β-lactamase inhibitor. This compound, when combined with ceftazidime, is used to treat complicated infections like intra-abdominal infections, urinary tract infections, and pyelonephritis.
Methods: The synthesis involves a multi-step chemical process, starting with 6-bromo-7-fluoroindoline-2,3-dione, which is treated with sodium hydroxide and hydrogen peroxide. The reaction mixture is then acidified to precipitate the desired product .
Field: Organic Synthesis
Summary: This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules like Quinazoline, which are potential KRAS modulators and antitumor agents .
Methods: The compound is used in various coupling reactions, including Suzuki and Stille cross-coupling, to form biaryl structures or to introduce amino groups into aromatic systems .
Results: The use of 2-Amino-4-bromo-3-fluorobenzoic acid in these reactions allows for the efficient synthesis of compounds with potential pharmacological activities .
Field: Analytical Chemistry
Summary: 2-Amino-4-bromo-3-fluorobenzoic acid is used as a standard or reference compound in various analytical techniques to identify or quantify similar structures in complex mixtures.
Methods: Techniques such as HPLC, LC-MS, and UPLC utilize this compound to calibrate the system or as a comparison for retention times and mass spectra .
Results: The use of this compound in analytical methods ensures accurate and reliable identification and quantification of analytes in research and quality control settings.
Field: Environmental Research
Summary: Researchers use 2-Amino-4-bromo-3-fluorobenzoic acid to study the environmental fate of halogenated aromatic compounds, which are of concern due to their persistence and potential toxicity.
Methods: Environmental samples are spiked with the compound and monitored over time using techniques like GC-MS to understand its degradation pathways and persistence .
2-Amino-4-bromo-3-fluorobenzoic acid is an aromatic compound characterized by a benzene ring substituted with an amino group, a bromine atom, and a fluorine atom. Its molecular formula is C₇H₅BrFNO₂, and it has a molecular weight of approximately 234.02 g/mol. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of various bioactive molecules due to its unique structural features that facilitate chemical reactivity and biological interactions .
2-Amino-4-bromo-3-fluorobenzoic acid exhibits various biological activities:
The synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid can be achieved through several methods:
The primary applications of 2-Amino-4-bromo-3-fluorobenzoic acid include:
Studies on the interactions of 2-Amino-4-bromo-3-fluorobenzoic acid indicate that it can interact with various enzymes and receptors within biological systems:
Several compounds share structural similarities with 2-Amino-4-bromo-3-fluorobenzoic acid. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-5-bromobenzoic acid | Amino group and bromine substitution | Different positioning of bromine affects reactivity |
3-Amino-4-bromoaniline | Amino group on the aniline structure | Primarily used in dye production |
2-Amino-3-fluorobenzoic acid | Fluorine substitution without bromine | Less toxic; used in agricultural applications |
These compounds are unique due to variations in their substituents and positions on the benzene ring, which influence their chemical behavior and biological activity.
Irritant